

An In-depth Technical Guide to the Synthesis of Anilazine

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Compound of Interest

Compound Name: Anilazine

Cat. No.: B1167350

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Abstract

This technical guide provides a comprehensive overview of the synthesis of **anilazine**, a triazine fungicide. The core of the synthesis is a nucleophilic aromatic substitution reaction. This document outlines the primary synthetic pathway, detailed experimental protocols derived from established methodologies, and relevant quantitative data. It is intended to serve as a valuable resource for researchers, chemists, and professionals involved in pesticide development and manufacturing.

Introduction

Anilazine, chemically known as 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine, is a non-systemic foliar fungicide. It has been historically used to control a variety of fungal diseases on crops such as cereals, coffee, potatoes, and tomatoes. The molecule belongs to the triazine class of chemicals, characterized by a heterocyclic ring containing three nitrogen and three carbon atoms. The synthesis of **anilazine** is a classic example of nucleophilic aromatic substitution on an electron-deficient heteroaromatic ring system.

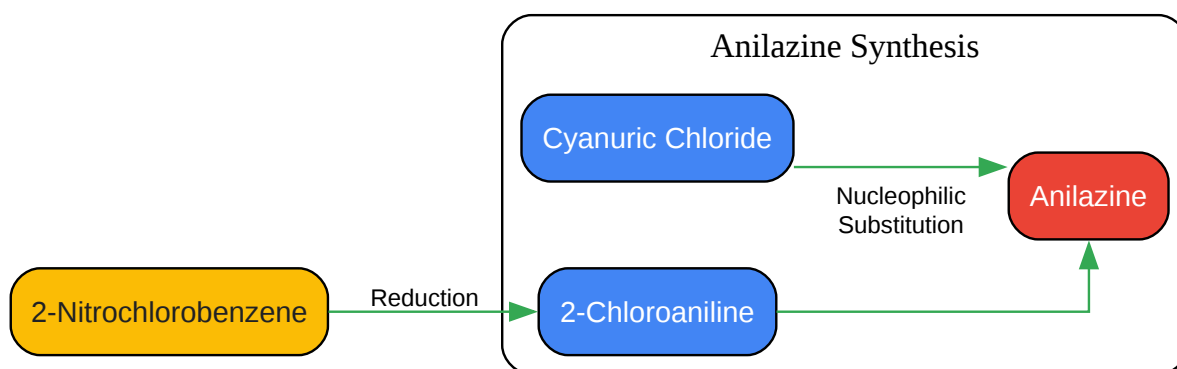
Core Synthesis Pathway

The principal pathway for the synthesis of **anilazine** involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with one equivalent of 2-chloroaniline (o-chloroaniline). This

reaction is a nucleophilic substitution where the amino group of 2-chloroaniline attacks one of the carbon atoms of the triazine ring, displacing a chloride ion.

The precursor, 2-chloroaniline, can be synthesized via the reduction of 2-nitrochlorobenzene^[1].

The overall synthesis can be visualized as a two-step process starting from 2-nitrochlorobenzene:



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Caption: Overview of the two-stage synthesis of **anilazine**.

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the industrial production of **anilazine** is scarce, a robust procedure can be derived from analogous syntheses of substituted s-triazines. The following protocols are based on established chemical principles for this class of compounds.

Synthesis of 2-Chloroaniline from 2-Nitrochlorobenzene (Precursor Synthesis)

Methodology: The synthesis of 2-chloroaniline is achieved through the reduction of 2-nitrochlorobenzene. A common method for this transformation is catalytic hydrogenation.

Experimental Protocol:

- A solution of 2-nitrochlorobenzene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate is prepared in a hydrogenation vessel.
- A catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C, 5-10 mol%), is added to the solution.
- The vessel is sealed and purged with an inert gas, such as nitrogen or argon, before being pressurized with hydrogen gas (typically 1-5 atm).
- The reaction mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed, as monitored by pressure drop.
- Upon completion, the reaction is vented, and the catalyst is removed by filtration through a pad of celite.
- The solvent is removed under reduced pressure to yield crude 2-chloroaniline, which can be further purified by distillation or recrystallization if necessary.

Synthesis of Anilazine

The synthesis of **anilazine** is achieved through the nucleophilic substitution of a chlorine atom on the cyanuric chloride ring by 2-chloroaniline. The reaction conditions can be controlled to favor monosubstitution.

Methodology: The reaction is typically carried out at a low temperature to control the reactivity of cyanuric chloride and prevent disubstitution. An acid scavenger is required to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

- Cyanuric chloride (1 equivalent) is dissolved in a suitable solvent system. A mixture of toluene and water is a common choice for industrial processes[2]. Acetone is also frequently used in laboratory-scale syntheses of similar compounds.
- The solution is cooled to a low temperature, typically between 0 and 5°C, using an ice bath.
- An acid scavenger, such as sodium bicarbonate (NaHCO_3) or potassium carbonate (K_2CO_3) (at least 1 equivalent), is added to the cyanuric chloride solution with vigorous stirring.

- A solution of 2-chloroaniline (1 equivalent) in the same solvent is added dropwise to the stirred suspension of cyanuric chloride and base, maintaining the temperature between 0 and 5°C.
- After the addition is complete, the reaction mixture is allowed to stir at low temperature for a specified period, often several hours, and may then be allowed to warm to room temperature to ensure completion. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the reaction mixture is poured into crushed ice or cold water to precipitate the product.
- The solid **anilazine** is collected by filtration, washed with water to remove any remaining salts, and then dried under vacuum.

An alternative approach involves reacting o-chloroaniline and cyanuric chloride at 85°C in the presence of an acid-binding agent^[1].

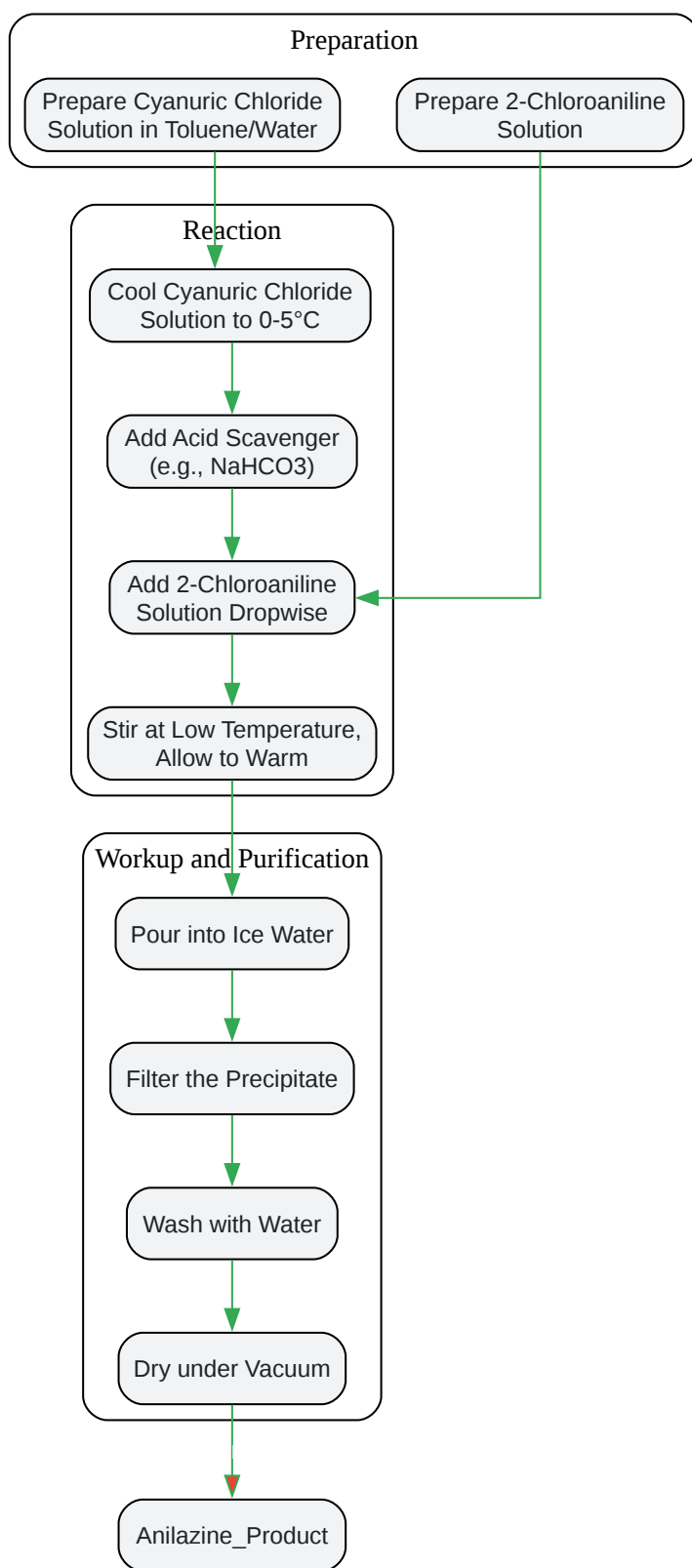
Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of **anilazine** and its precursor. Please note that yields can vary significantly based on the specific reaction conditions and scale.

Parameter	Value	Reference
Precursor Synthesis (2-Chloroaniline)		
Reactants	2-Nitrochlorobenzene, H ₂	[1]
Catalyst	Palladium on Carbon (Pd/C)	
Solvent	Ethanol or Ethyl Acetate	
Temperature	Room Temperature	
Pressure	1-5 atm H ₂	
Anilazine Synthesis		
Reactants	Cyanuric Chloride, 2-Chloroaniline	[1][2]
Molar Ratio	Approx. 1:1	
Solvent	Toluene/Water or Acetone	[2]
Acid Scavenger	NaHCO ₃ or K ₂ CO ₃	
Initial Temperature	0-5°C	
Final Temperature	Room Temperature or 85°C	[1]
Product Characteristics		
Molecular Formula	C ₉ H ₅ Cl ₃ N ₄	
Molecular Weight	275.52 g/mol	
Melting Point	159°C	[1]
Appearance	White to tan crystals or powder	[1]

Reaction Mechanism and Workflow

The synthesis of **anilazine** proceeds via a nucleophilic aromatic substitution mechanism. The workflow involves the preparation of the starting materials, the controlled reaction, and subsequent workup and purification.



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